4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide
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Overview
Description
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,4-b]pyridine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,4-b]pyridine core, followed by functionalization to introduce the butanamide and methoxypyridine groups. Common reagents used in these reactions include sodium ethoxide, ethanol, and diisopropylethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with others, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it useful for studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid: This compound shares a similar core structure but differs in its functional groups.
5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives: These compounds also feature a pyrrolo core and have been studied for their biological activity.
Uniqueness
What sets 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide apart is its specific combination of functional groups, which may confer unique biological properties and make it a valuable tool for scientific research.
Properties
Molecular Formula |
C17H16N4O4 |
---|---|
Molecular Weight |
340.33 g/mol |
IUPAC Name |
4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide |
InChI |
InChI=1S/C17H16N4O4/c1-25-14-7-6-11(10-19-14)20-13(22)5-3-9-21-16(23)12-4-2-8-18-15(12)17(21)24/h2,4,6-8,10H,3,5,9H2,1H3,(H,20,22) |
InChI Key |
QKBOUCVPCPQZIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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